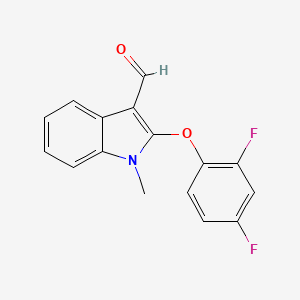

2-(2,4-difluorophenoxy)-1-methyl-1H-indole-3-carbaldehyde

Description

2-(2,4-Difluorophenoxy)-1-methyl-1H-indole-3-carbaldehyde (CAS: 2447043-39-0) is an indole derivative with the molecular formula C₁₆H₁₁F₂NO₂ and a molecular weight of 287.27 g/mol . The compound features:

- A 1-methylindole core substituted at position 3 with a carbaldehyde group.

- A 2,4-difluorophenoxy moiety at position 2 of the indole ring.

This structural architecture is significant in medicinal chemistry, as the indole scaffold is known for its role in kinase inhibition and receptor binding . The difluorophenoxy group enhances metabolic stability and lipophilicity, while the carbaldehyde provides a reactive site for further functionalization, making it a valuable intermediate in drug discovery .

Properties

IUPAC Name |

2-(2,4-difluorophenoxy)-1-methylindole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F2NO2/c1-19-14-5-3-2-4-11(14)12(9-20)16(19)21-15-7-6-10(17)8-13(15)18/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGESBTLCWJTUDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C1OC3=C(C=C(C=C3)F)F)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

16.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818718 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-difluorophenoxy)-1-methyl-1H-indole-3-carbaldehyde typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of the Difluorophenoxy Group: The difluorophenoxy group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a suitable fluorinated phenol with an appropriate leaving group on the indole ring.

Formylation: The final step involves the formylation of the indole ring to introduce the carbaldehyde group. This can be achieved using the Vilsmeier-Haack reaction, where the indole reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenoxy)-1-methyl-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The difluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: 2-(2,4-Difluorophenoxy)-1-methyl-1H-indole-3-carboxylic acid.

Reduction: 2-(2,4-Difluorophenoxy)-1-methyl-1H-indole-3-methanol.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,4-Difluorophenoxy)-1-methyl-1H-indole-3-carbaldehyde has several applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: It is used in studies to understand the interaction of indole derivatives with biological targets, such as enzymes and receptors.

Material Science: The compound is explored for its potential use in the development of organic electronic materials.

Mechanism of Action

The mechanism of action of 2-(2,4-difluorophenoxy)-1-methyl-1H-indole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The difluorophenoxy group can enhance the binding affinity and selectivity of the compound towards its target. The indole core is known to interact with various biological pathways, making it a versatile scaffold in drug design.

Comparison with Similar Compounds

Structural Features :

- Pyrido[2,3-d]pyrimidin-7-one core instead of an indole.

- Shares the 2,4-difluorophenoxy substituent.

- Additional functional groups: 3-hydroxy-1-(2-hydroxyethyl)propylamino side chain.

Pharmacological Profile :

Key Difference: The pyrido-pyrimidinone core in Pamapimod confers distinct binding kinetics to kinase domains, whereas the indole-carbaldehyde structure of the target compound may prioritize interactions with other enzyme classes (e.g., cytochrome P450 or tyrosine kinases) .

6-Bromo-3-[(pyridin-2-yl)methyl]-1H-indole (CAS: 2447043-39-0)

Molecular Formula : C₁₄H₁₁BrN₂

Molecular Weight : 287.17 g/mol .

Structural Features :

- Indole core with a bromo substituent at position 4.

- Pyridin-2-ylmethyl group at position 3.

Comparison :

Structural Features :

- Pyrido[2,3-d]pyrimidin-7-one core with a tetrahydro-2H-pyran-4-ylamino substituent.

- Retains the 2,4-difluorophenoxy group.

Pharmacological Profile :

- Co-developed with Pamapimod as a p38 MAP kinase inhibitor but with improved selectivity due to the tetrahydropyran group .

- The absence of hydroxyl groups in R1487 reduces polarity compared to Pamapimod, aligning closer to the lipophilicity of the target indole-carbaldehyde compound .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Structural Flexibility : The indole-carbaldehyde compound’s aldehyde group enables derivatization into Schiff bases or hydrazones, a versatility absent in Pamapimod and R1487 .

- Biological Activity : While Pamapimod and R1487 are optimized for anti-inflammatory applications, the target compound’s indole core may offer advantages in central nervous system targeting due to improved lipophilicity .

- SAR Insights: The 2,4-difluorophenoxy group is a conserved motif across these compounds, underscoring its role in enhancing binding affinity and metabolic stability .

Biological Activity

2-(2,4-Difluorophenoxy)-1-methyl-1H-indole-3-carbaldehyde is a synthetic compound with potential biological activities. Its structure includes an indole moiety, which is known for various pharmacological properties. This article reviews the biological activity of this compound based on available research findings, including in vitro studies, molecular docking analyses, and potential therapeutic applications.

- Molecular Formula : C₁₆H₁₁F₂NO₂

- CAS Number : 773872-28-9

- Purity : ≥95%

- Melting Point : 138-140 °C

Biological Activity Overview

The biological activity of this compound has been assessed in various studies focusing on its anti-inflammatory, anticancer, and antimicrobial properties.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, indole derivatives have been shown to inhibit inflammatory responses in macrophages by modulating cytokine production and promoting M2 polarization, which is associated with anti-inflammatory pathways .

Anticancer Activity

Studies have demonstrated the anticancer potential of indole derivatives, including those structurally related to this compound. The compound has shown preferential suppression of rapidly dividing cancer cells over normal fibroblasts, suggesting selective cytotoxicity towards tumor cells .

Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction of this compound with various biological targets. These studies suggest that the compound can effectively bind to specific proteins involved in cancer progression and inflammation .

Case Studies and Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.